Cbz-L-2,4-diaminobutyric acid

Vue d'ensemble

Description

(S)-4-Amino-2-(benzyloxycarbonylamino)butyric Acid

Mécanisme D'action

Mode of Action

It is known that the compound has basic, nucleophilic, and catalytic properties . It is frequently used as a base, catalyst, and reagent in organic chemistry .

Biochemical Pathways

Z-Dab-OH may be involved in various biochemical pathways due to its basic, nucleophilic, and catalytic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds .

Activité Biologique

Cbz-L-2,4-diaminobutyric acid (Cbz-DABA) is a derivative of 2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid known for its biological activities, particularly in neurology and oncology. This article delves into the biological activity of Cbz-DABA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

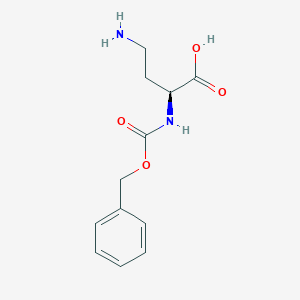

Cbz-DABA is characterized by the presence of a carbobenzoxy (Cbz) protecting group on the amino group at the 2-position of the diamino butyric acid backbone. Its chemical formula is , and it possesses both hydrophilic and lipophilic properties due to its amino groups and the aromatic Cbz group.

Inhibition of GABA Transaminase

One of the primary mechanisms through which Cbz-DABA exerts its biological effects is by acting as a non-competitive inhibitor of gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for converting GABA back to glutamate, a process that regulates neurotransmitter levels in the brain. By inhibiting this enzyme, Cbz-DABA leads to an increase in GABA levels , enhancing inhibitory signaling in the central nervous system (CNS) and potentially providing therapeutic benefits for conditions such as anxiety and epilepsy .

Cytotoxic Effects on Tumor Cells

Research has demonstrated that Cbz-DABA exhibits cytotoxic effects on various cancer cell lines, particularly human glioma cells. The compound's ability to induce cell lysis is attributed to osmotic effects resulting from its concentrated uptake by tumor cells. In vitro studies have shown that exposure to Cbz-DABA can lead to significant reductions in tumor cell viability, with reported reductions in tumor growth by approximately 43.4% under specific conditions .

Neurotoxicity Studies

Studies have indicated that high doses of DABA can lead to neurotoxic effects, including hyperirritability and convulsions in animal models. The neurotoxicity appears to be linked to liver damage, which subsequently affects ammonia metabolism in the brain. Specifically, DABA has been shown to inhibit ornithine carbamoyltransferase, an enzyme involved in urea synthesis, leading to chronic ammonia toxicity .

Antitumor Activity

A notable study highlighted the antitumor properties of DABA derivatives, including Cbz-DABA. In laboratory settings, treatment with 10 mM concentrations resulted in irreversible damage to glioma cells after 24 hours of incubation at 37°C. These findings suggest that Cbz-DABA could serve as a promising candidate for further development as an anticancer agent.

Summary of Biological Activities

| Activity | Description |

|---|---|

| GABA Transaminase Inhibition | Increases GABA levels by inhibiting its breakdown, enhancing inhibitory signaling in the CNS. |

| Cytotoxicity | Induces cell lysis in glioma cells through osmotic effects; reduces tumor growth significantly. |

| Neurotoxicity | High doses can lead to hyperirritability and convulsions; linked to liver damage and ammonia toxicity. |

Propriétés

IUPAC Name |

(2S)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMSCBRTBLPGIN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427044 | |

| Record name | Cbz-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62234-40-6 | |

| Record name | Cbz-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-Benzyloxycarbonyl-L-2,4-diaminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Z-Dab-OH in peptide synthesis?

A1: Z-Dab-OH is a key building block for synthesizing peptides containing L-α,γ-diaminobutyric acid (Dab). Dab is a non-proteinogenic amino acid found in various bioactive peptides, including the antibiotic polymyxin B. The Z-group (benzyloxycarbonyl) acts as a protecting group for the α-amino function, allowing for controlled peptide chain elongation during synthesis [, ].

Q2: How is Z-Dab-OH synthesized efficiently according to the research?

A2: The research describes a facile synthesis of Z-Dab-OH using a polymer-supported hypervalent iodine reagent, poly[(4-diacetoxyiodo)styrene] (PSDIB), in water [, ]. This method utilizes a Hofmann rearrangement of Nα-Z-L-Gln-OH mediated by PSDIB, resulting in an 83% yield of Z-Dab-OH. This approach offers advantages over traditional methods, including milder reaction conditions and easier purification due to the use of a solid-supported reagent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.